Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 152992-58-0
VCID: VC21304973
InChI: InChI=1S/C14H14N4O2/c1-3-20-14(19)12-11(8-15)13(16)18(17-12)10-6-4-9(2)5-7-10/h4-7H,3,16H2,1-2H3
SMILES: CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)C
Molecular Formula: C14H14N4O2
Molecular Weight: 270.29 g/mol

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

CAS No.: 152992-58-0

Cat. No.: VC21304973

Molecular Formula: C14H14N4O2

Molecular Weight: 270.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate - 152992-58-0

Specification

CAS No. 152992-58-0
Molecular Formula C14H14N4O2
Molecular Weight 270.29 g/mol
IUPAC Name ethyl 5-amino-4-cyano-1-(4-methylphenyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C14H14N4O2/c1-3-20-14(19)12-11(8-15)13(16)18(17-12)10-6-4-9(2)5-7-10/h4-7H,3,16H2,1-2H3
Standard InChI Key OFGRJFITISXAMD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)C
Canonical SMILES CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)C

Introduction

Chemical Structure and Properties

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate features a pyrazole core with multiple functional groups strategically positioned around the heterocyclic scaffold. The molecular formula is C₁₄H₁₄N₄O₂, representing a nitrogen-rich heterocyclic system characterized by the presence of a p-tolyl group (4-methylphenyl) at position 1, an amino group at position 5, a cyano group at position 4, and an ethyl carboxylate at position 3.

The compound shares structural similarities with other substituted pyrazoles reported in the literature, such as ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate and ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate . The molecular weight of the compound is approximately 270.29 g/mol, making it a relatively small molecule amenable to various synthetic manipulations.

In terms of physical properties, while specific data for the p-tolyl derivative is limited in the available literature, similar pyrazole derivatives typically present as crystalline solids with moderate to high melting points. The presence of amino and cyano functional groups contributes to potential hydrogen bonding capabilities, influencing its solubility profile and intermolecular interactions.

Table 1. Physical and Chemical Properties of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

PropertyValue
Molecular FormulaC₁₄H₁₄N₄O₂
Molecular Weight270.29 g/mol
AppearanceCrystalline solid (presumed based on analogs)
Functional GroupsPyrazole core, amino, cyano, ethyl carboxylate, p-tolyl
Structural ClassificationN-substituted 5-amino-4-cyanopyrazole
Hydrogen Bond Donors2 (NH₂)
Hydrogen Bond Acceptors6 (N×4, O×2)

Synthesis Methods

The synthesis of ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate can be accomplished through several synthetic routes, drawing from methodologies established for related compounds. Based on the available literature, the most prominent synthetic approaches involve the reaction of hydrazones with appropriate reagents.

One established synthetic pathway involves the reaction of 3-oxo-2-arylhydrazononitriles with chloroacetonitrile or ethyl chloroacetate, yielding the corresponding 4-aminopyrazole derivatives . This method has been successfully applied to various aryl substituents and can be adapted for the p-tolyl derivative. The reaction proceeds through intermediate formation, followed by cyclization to generate the pyrazole ring system.

A more specific synthetic approach, adaptable to the p-tolyl derivative, involves the reaction of ethyl cyanoacetate with p-tolylhydrazine, followed by treatment with an appropriate reagent to introduce the cyano group at position 4. The synthesis reported by Gangurde et al. for the phenyl analog provides a valuable template that can be modified for the p-tolyl derivative .

The general synthetic route can be outlined as follows:

  • Formation of hydrazone intermediate by reacting p-tolylhydrazine with ethyl cyanoacetate

  • Cyclization of the hydrazone intermediate to form the pyrazole ring

  • Functionalization at position 4 to introduce the cyano group

  • Final purification to obtain ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

MethodStarting MaterialsReaction ConditionsExpected YieldReference
Hydrazone cyclizationp-Tolylhydrazine, ethyl cyanoacetateEthanol, sodium ethoxide, 20°C, 3h65-70%
α-Haloacid reaction3-Oxo-2-(p-tolyl)hydrazononitrile, chloroacetonitrileBase-catalyzed cyclization65-75%
Modified Gangurde methodp-Tolylhydrazine, ethyl 2-cyano-3-ethoxyacrylateEthanol, reflux60-65%
Spectroscopic MethodKey FeaturesExpected Values
IR (cm⁻¹)NH₂ stretching3385-3264
C≡N stretching2200-2220
C=O stretching~1713
¹H NMR (δ, ppm)Ethyl CH₃~1.3 (t, 3H)
Ethyl CH₂~4.3 (q, 2H)
p-Tolyl CH₃~2.3 (s, 3H)
Aromatic H~7.2-7.6 (m, 4H)
NH₂~6.5-7.0 (s, 2H)
¹³C NMR (δ, ppm)Ethyl CH₃~13.7
Ethyl CH₂~61.6
p-Tolyl CH₃~20-21
C≡N~115-120
C=O~162-165

Applications and Biological Activities

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate and related pyrazole derivatives have attracted significant attention due to their diverse biological activities and synthetic utility as precursors for more complex heterocyclic systems.

Pharmaceutical Applications

Pyrazole derivatives similar to ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate have demonstrated a wide range of biological activities, making them valuable scaffolds in medicinal chemistry. These include:

  • Central nervous system depressant activity

  • Neuroleptic properties

  • Tuberculostatic effects

  • Activity as adenosine receptor ligands

  • Cannabinoid receptor-1 antagonism

  • Antimicrobial properties

The biological activities of these compounds are attributed to their ability to interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions facilitated by their functionalized pyrazole core.

Synthetic Utility

The compound serves as a key intermediate in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines, which have demonstrated significant biological activities. The amino and cyano functionalities provide reaction sites for further synthetic transformations, enabling the construction of more complex molecular architectures .

These transformations include:

  • Cyclization reactions to form pyrazolo[3,4-d]pyrimidines

  • Reactions with isothiocyanates to form thiourea derivatives

  • Condensation with aldehydes and ketones

  • Functional group interconversions of the cyano and ester groups

Biological Activity/ApplicationTarget/MechanismReference
Central nervous system modulationCNS depressants
Antimicrobial activityBroad-spectrum antimicrobials
Precursor for pyrazolo[3,4-d]pyrimidinesSynthetic intermediate
Adenosine receptor interactionsAdenosine receptor ligands
Anti-inflammatory propertiesAnti-inflammatory agents
Cannabinoid receptor modulationCB1 antagonists

Related Compounds and Derivatives

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate belongs to a broader family of substituted pyrazoles that share similar structural features but differ in the substituents attached to the pyrazole core. Several related compounds have been reported in the literature, providing valuable insights into structure-activity relationships and synthetic methodologies.

Structurally Related Pyrazoles

Several closely related compounds have been described in the literature, including:

  • Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate: Differs by lacking the methyl group on the phenyl ring

  • Ethyl 5-amino-4-chloro-1-(p-tolyl)pyrazole-3-carboxylate: Contains a chloro group instead of a cyano group at position 4

  • Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate: Contains a fluoro substituent on the phenyl ring instead of a methyl group

  • Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate: Features a 2,4-dinitrophenyl substituent with a different arrangement of functional groups

Synthetic Derivatives

The functionalized pyrazole core of ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate can be transformed into various derivatives through reactions at the amino, cyano, and carboxylate functionalities. These include:

  • Pyrazolo[3,4-d]pyrimidines: Formed through the reaction of the amino and cyano groups with appropriate reagents

  • Carboxamide derivatives: Obtained through the conversion of the ester functionality

  • Fused heterocyclic systems: Generated through cyclization reactions involving the functional groups present in the molecule

Table 5. Structural Comparison of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate and Related Compounds

CompoundPosition 1Position 3Position 4Position 5Molecular FormulaReference
Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylatep-TolylCOOEtCNNH₂C₁₄H₁₄N₄O₂-
Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylatePhenylCOOEtCNNH₂C₁₃H₁₂N₄O₂
Ethyl 5-amino-4-chloro-1-(p-tolyl)pyrazole-3-carboxylatep-TolylCOOEtClNH₂C₁₃H₁₄ClN₃O₂
Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate4-FluorophenylCOOEtCNNH₂C₁₃H₁₁FN₄O₂

Research Findings and Future Perspectives

Current Research Status

Research on ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate and related compounds continues to evolve, with significant advancements in synthetic methodologies and biological activity profiling. The current research landscape highlights several key developments:

  • Improved synthetic routes with enhanced yields and purity profiles

  • Expanded understanding of structure-activity relationships

  • Exploration of novel biological targets and applications

  • Development of pyrazole-based libraries for high-throughput screening

Gangurde et al. reported significant advancements in the synthesis of related pyrazole derivatives through abnormal Beckmann rearrangement, providing an alternative synthetic route to these valuable compounds . This methodology could potentially be adapted for the p-tolyl derivative with appropriate modifications.

Future Research Directions

Future research on ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is likely to focus on several promising areas:

  • Development of green and sustainable synthetic methodologies

  • Exploration of novel transformation reactions to access diverse heterocyclic scaffolds

  • Comprehensive biological activity profiling to identify potential therapeutic applications

  • Medicinal chemistry optimization to enhance potency and selectivity for specific biological targets

  • Crystal structure determination to establish structure-property relationships

  • Investigation of its potential as a building block for functional materials

The amino and cyano functionalities present in the molecule offer versatile handles for structural modifications, providing opportunities for the development of tailored derivatives with enhanced properties and biological activities.

Table 6. Research Trends and Future Directions for Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Research AreaCurrent StatusFuture Directions
Synthetic MethodologyMultiple routes established for related compoundsDevelopment of green and efficient synthetic methods specifically for the p-tolyl derivative
Biological ActivityVarious activities identified for similar pyrazolesTargeted screening for specific therapeutic applications
Structural ModificationsLimited exploration of the p-tolyl derivativeSystematic SAR studies to optimize activity profiles
Materials ApplicationsLimited investigationsExploration of potential applications in functional materials
Reaction ChemistryBasic transformations establishedDevelopment of novel transformations for accessing diverse heterocyclic systems

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